3-(4-fluorobenzamido)-1-benzofuran-2-carboxamide
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Overview
Description
3-(4-fluorobenzamido)-1-benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives.
Preparation Methods
The synthesis of 3-(4-fluorobenzamido)-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and a suitable electrophile.
Amidation Reaction: The benzofuran core is then subjected to an amidation reaction with 4-fluorobenzoic acid to form the desired amide bond.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and efficiency .
Chemical Reactions Analysis
3-(4-fluorobenzamido)-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the fluorine atom, using nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure settings to facilitate the desired transformations .
Scientific Research Applications
3-(4-fluorobenzamido)-1-benzofuran-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to modulate biological targets.
Materials Science: The compound’s unique structural features make it a candidate for the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Mechanism of Action
The mechanism of action of 3-(4-fluorobenzamido)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the aggregation of amyloid-beta peptides, which are implicated in Alzheimer’s disease . The compound’s ability to bind to certain receptors or enzymes can modulate their activity, leading to therapeutic effects .
Comparison with Similar Compounds
3-(4-fluorobenzamido)-1-benzofuran-2-carboxamide can be compared with other benzofuran derivatives, such as:
3-(3-Fluorobenzamido)benzofuran-2-carboxamide: Similar in structure but with a different fluorine substitution pattern, leading to variations in biological activity and pharmacological properties.
N-Phenylbenzofuran-2-carboxamide: Lacks the fluorine atom, which may result in different reactivity and interaction with biological targets.
Properties
IUPAC Name |
3-[(4-fluorobenzoyl)amino]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN2O3/c17-10-7-5-9(6-8-10)16(21)19-13-11-3-1-2-4-12(11)22-14(13)15(18)20/h1-8H,(H2,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUKPTNGJUYNFIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)N)NC(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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